N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a fluorobenzyl group, and a dimethoxyphenyl moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and urea.
Introduction of the Fluorobenzyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thienopyrimidine core.
Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethoxyphenyl boronic acid or similar reagent.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving automated synthesis and purification techniques.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving its molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar compounds to N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide include other thienopyrimidine derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific biological activities or applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C23H20FN3O5S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O5S/c1-31-17-9-16(10-18(11-17)32-2)25-20(28)13-26-19-7-8-33-21(19)22(29)27(23(26)30)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
POOGLYVVIMRMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC |
Origin of Product |
United States |
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